molecular formula C21H23FN2O4 B14989273 N'-(4-Fluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide

N'-(4-Fluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide

Cat. No.: B14989273
M. Wt: 386.4 g/mol
InChI Key: HRONOHOXGWYHKO-UHFFFAOYSA-N
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Description

N’-(4-Fluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide is a synthetic organic compound characterized by the presence of fluorine, methoxy, and oxan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Fluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline and 4-methoxybenzaldehyde. The synthetic route may involve:

    Formation of an intermediate Schiff base: This is achieved by reacting 4-fluoroaniline with 4-methoxybenzaldehyde under acidic conditions.

    Reduction of the Schiff base: The intermediate Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Formation of the oxan ring: The amine is then reacted with an appropriate oxan precursor under basic conditions to form the oxan ring.

    Final amidation: The final step involves the reaction of the oxan-containing intermediate with ethanediamide under dehydrating conditions to form the target compound.

Industrial Production Methods

Industrial production of N’-(4-Fluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Fluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of N’-(4-fluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamine.

    Substitution: Formation of 4-hydroxyphenyl or 4-aminophenyl derivatives.

Scientific Research Applications

N’-(4-Fluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N’-(4-Fluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl 4-methoxyphenyl sulfone: Similar in structure but contains a sulfone group instead of an oxan ring.

    4-Fluorophenyl 4-methoxyphenyl ketone: Contains a ketone group instead of an amide group.

Uniqueness

N’-(4-Fluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-YL]methyl}ethanediamide is unique due to the presence of the oxan ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H23FN2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N'-(4-fluorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]oxamide

InChI

InChI=1S/C21H23FN2O4/c1-27-18-8-2-15(3-9-18)21(10-12-28-13-11-21)14-23-19(25)20(26)24-17-6-4-16(22)5-7-17/h2-9H,10-14H2,1H3,(H,23,25)(H,24,26)

InChI Key

HRONOHOXGWYHKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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